molecular formula C10H12BrNO B1525937 2-Bromo-5-(cyclopentyloxy)pyridine CAS No. 1144110-16-6

2-Bromo-5-(cyclopentyloxy)pyridine

Cat. No.: B1525937
CAS No.: 1144110-16-6
M. Wt: 242.11 g/mol
InChI Key: GLNJFNGTQMVZRZ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Privileged Heterocyclic Building Blocks

Pyridine and its derivatives are recognized as privileged heterocyclic building blocks in medicinal chemistry. sigmaaldrich.comnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in numerous biologically active compounds. nih.govtandfonline.comwisdomlib.orgsciencepublishinggroup.com Its prevalence stems from several key attributes:

Biological Activity: The pyridine nucleus is integral to a wide array of pharmaceuticals, exhibiting diverse pharmacological effects such as anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govwisdomlib.orgnih.gov

Structural Mimicry: The pyridine ring is often considered a bioisostere of a phenyl ring, allowing medicinal chemists to modulate properties like solubility, polarity, and metabolic stability while maintaining key binding interactions with biological targets.

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at receptor sites. nih.gov

Synthetic Versatility: The pyridine ring can be functionalized at various positions, enabling the creation of diverse molecular architectures. nih.gov

The incorporation of a pyridine moiety can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. nih.govnih.gov Statistically, over 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-containing rings like pyridine being among the most frequent. nih.gov

Overview of Brominated Pyridines as Versatile Synthetic Intermediates

Among halogenated pyridines, brominated derivatives stand out for their exceptional utility as synthetic intermediates. The carbon-bromine bond in bromopyridines offers a versatile handle for a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. nih.gov

Key reactions involving brominated pyridines include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with a boronic acid or ester, forming a new carbon-carbon bond. This is a widely used method for constructing biaryl and heteroaryl structures. nih.govrsc.org

Heck, Sonogashira, and Stille Couplings: These reactions allow for the introduction of alkenyl, alkynyl, and organotin groups, respectively, further expanding the synthetic possibilities.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, crucial for synthesizing arylamines.

Grignard Reagent Formation: The bromine atom can be exchanged with magnesium to form a Grignard reagent, which can then react with various electrophiles. researchgate.net

The reactivity of the bromine atom is influenced by its position on the pyridine ring. For instance, 2-halopyridines are generally more reactive in nucleophilic substitution and cross-coupling reactions compared to 3- or 4-halopyridines. nih.gov This differential reactivity allows for selective and sequential functionalization of polyhalogenated pyridines. nih.gov The stability and reactivity profile make brominated pyridines indispensable tools for constructing complex molecules. researchgate.net

Structural Context of 2-Bromo-5-(cyclopentyloxy)pyridine within Substituted Pyridine Systems

This compound is a disubstituted pyridine derivative with the chemical formula C10H12BrNO. Its structure is characterized by a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a cyclopentyloxy group.

PropertyData
IUPAC Name This compound
CAS Number 1144110-16-6 bldpharm.com
Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol

The electronic properties of the pyridine ring are significantly influenced by these two substituents:

2-Bromo Substituent: The bromine atom is an electron-withdrawing group due to its electronegativity, which deactivates the pyridine ring towards electrophilic substitution. However, it is also a good leaving group, making the 2-position susceptible to nucleophilic attack and a prime site for cross-coupling reactions. nih.gov

5-Cyclopentyloxy Substituent: The ether linkage (cyclopentyloxy group) at the 5-position acts as an electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the ring. This electronic contribution can influence the reactivity of the other positions on the ring. The bulky cyclopentyl group may also introduce steric effects that can direct the outcome of certain reactions.

The combination of an electron-withdrawing halogen at the 2-position and an electron-donating ether group at the 5-position creates a unique electronic environment within the molecule. This substitution pattern is of interest in synthetic chemistry as it allows for regioselective transformations. For example, the bromine at the 2-position is well-suited for palladium-catalyzed cross-coupling reactions, while the electronic nature of the cyclopentyloxy group can modulate the reactivity and properties of the resulting products. This makes this compound a valuable intermediate for the synthesis of more complex, functionalized pyridine derivatives for various research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNJFNGTQMVZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728005
Record name 2-Bromo-5-(cyclopentyloxy)pyridine
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Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144110-16-6
Record name 2-Bromo-5-(cyclopentyloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144110-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 5 Cyclopentyloxy Pyridine and Analogous Pyridine Ethers

Strategies for Direct Introduction of the Cyclopentyloxy Moiety onto Pyridine (B92270) Frameworks

The direct formation of the C-O bond between a pyridine ring and a cyclopentyl group is a key strategy. One approach involves the reaction of a suitable pyridine derivative with cyclopentanol (B49286) or a related cyclopentyl-containing reagent. For instance, pyridine-containing cyclic bis(alkoxy)silanes have been synthesized through the condensation reaction of a pyridine diol with dichlorodimethylsilane (B41323) in the presence of triethylamine. nih.gov This method, while demonstrating the formation of pyridine-alkoxide bonds, is adaptable for creating various pyridine ethers.

Another direct approach is the auto-transfer hydrogenative (ATH) reaction, a powerful method for alkylating alkyl heteroarenes using alcohols as the coupling partner. mdpi.com This transition-metal-catalyzed reaction proceeds in three steps: dehydrogenation of the alcohol, condensation with the heteroarene, and subsequent hydrogenation. mdpi.com While typically used for C-C bond formation, modifications could potentially allow for C-O bond formation, representing a greener alternative to traditional methods.

Functionalization of Bromopyridines via Carbon-Oxygen Bond Formation Approaches

A common and versatile strategy for synthesizing 2-bromo-5-(cyclopentyloxy)pyridine involves starting with a pre-brominated pyridine and subsequently introducing the cyclopentyloxy group. This is typically achieved through nucleophilic aromatic substitution or metal-catalyzed etherification reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyridine chemistry. pearson.compearson.comvaia.com The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. vaia.comgcwgandhinagar.com In this context, cyclopentoxide, generated from cyclopentanol and a strong base, can displace a halide (like bromine) from a suitable bromopyridine substrate. The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the nitrogen atom, drives the reaction. pearson.com

The reactivity of the pyridine ring towards nucleophilic substitution can be further enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com For the synthesis of this compound, starting with 2,5-dibromopyridine (B19318), the 2-position is generally more activated towards nucleophilic attack than the 5-position. By carefully controlling reaction conditions, selective substitution at the 5-position with cyclopentoxide could be achieved.

Metal-Catalyzed Etherification Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds, offering milder conditions and broader substrate scope compared to traditional methods.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.orgwikipedia.org The traditional Ullmann ether synthesis often requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts and have been successfully applied to the synthesis of poly(arylene ether)s from bisphenols and aryl bis-halides. researchgate.net Recent advancements have even demonstrated the use of copper oxide nanoparticles (CuO-NPs) to catalyze the Ullmann etherification at room temperature. mdpi.com This method could be applied to the reaction of 2,5-dibromopyridine with cyclopentanol to yield the desired product.

Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of carbon-oxygen bonds, providing a powerful alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple alcohols with aryl halides under relatively mild conditions. wikipedia.orgyoutube.com This methodology is highly versatile and tolerant of various functional groups, making it suitable for the synthesis of complex molecules containing the this compound scaffold. researchgate.netsci-hub.se

Regioselective Bromination Techniques for Pyridine Derivatives Bearing Pre-existing Cyclopentyloxy Groups

An alternative synthetic route involves first preparing 3-(cyclopentyloxy)pyridine (B12273255) and then regioselectively brominating it at the 2-position. Direct bromination of pyridine itself is often challenging. orgsyn.org However, the presence of an electron-donating group like the cyclopentyloxy group at the 3-position can direct electrophilic substitution.

A significant advancement in this area is the regioselective bromination of fused pyridine N-oxides. tcichemicals.comtcichemicals.com By activating the pyridine N-oxide with p-toluenesulfonic anhydride (B1165640) and using a nucleophilic bromide source, C2-bromination can be achieved with high selectivity under mild conditions. tcichemicals.comtcichemicals.com This method avoids harsh reagents like elemental bromine or POBr3. tcichemicals.comtcichemicals.com A similar strategy could potentially be adapted for 3-(cyclopentyloxy)pyridine N-oxide.

Furthermore, bromide-mediated C-H bond functionalization has emerged as a practical method. nih.govrsc.org These reactions often proceed through the in-situ generation of bromo-substituted intermediates which then undergo further reactions. nih.gov

Advanced Synthetic Transformations for this compound Precursors

The synthesis of precursors to this compound can be facilitated by advanced organometallic techniques, particularly those involving Grignard reagents.

Grignard Reagent Applications in Pyridine Functionalization

Grignard reagents are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In pyridine chemistry, they can be used in several ways to introduce functional groups that can later be converted to the desired bromo or cyclopentyloxy moieties.

One notable application is the reaction of Grignard reagents with pyridine N-oxides, which can lead to the formation of substituted pyridines. researchgate.netresearchgate.netorganic-chemistry.org For instance, the addition of a Grignard reagent to a pyridine N-oxide followed by treatment with an acylating agent can introduce a substituent at the 2-position. organic-chemistry.org

Diazotization-Based Bromination Protocols for Pyridine Amines

The conversion of aminopyridines to bromopyridines via diazotization is a classic and effective method. This process involves the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion. This reaction is a variation of the Sandmeyer reaction. researchgate.netorganic-chemistry.org

The general mechanism begins with the reaction of a primary aromatic amine, such as 2-aminopyridine (B139424), with nitrous acid (HNO₂) to form a diazonium salt. organic-chemistry.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr). organic-chemistry.orgorgsyn.org The resulting diazonium salt is often unstable and is used immediately in the subsequent step. organic-chemistry.org In the presence of a copper(I) bromide catalyst, the diazonium group is replaced by a bromine atom, yielding the desired bromopyridine and evolving nitrogen gas.

A well-established procedure for the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine involves the use of HBr and bromine, followed by diazotization with sodium nitrite at low temperatures (0°C or below). orgsyn.org The reaction mixture is then neutralized to liberate the 2-bromopyridine. orgsyn.orggoogle.com An improvement to this method involves the addition of sulfuric acid (H₂SO₄), which can reduce the required amount of HBr, a more expensive reagent. google.com

The table below outlines a typical reaction for the synthesis of 2-bromopyridine.

ReactantReagent 1Reagent 2Reagent 3ProductYield
2-AminopyridineHBr, Br₂NaNO₂, H₂ONaOH2-Bromopyridine86-92% orgsyn.org

This method's success is highly dependent on careful temperature control to prevent the premature decomposition of the diazonium salt. orgsyn.org The reaction is typically carried out in a hood due to the evolution of nitrogen oxides and bromine fumes. orgsyn.org

Halogen Exchange Methodologies

Halogen exchange, often referred to as the Finkelstein reaction in the context of alkyl halides, provides an alternative route to brominated pyridines. frontiersin.org For aryl halides, this transformation is more challenging and often requires metal catalysis. frontiersin.org These methods are particularly useful for introducing bromine into a pyridine ring that already contains another halogen, such as chlorine or iodine.

One common approach involves a halogen-lithium exchange followed by quenching with an electrophilic bromine source. For instance, a dibromopyridine can undergo selective monolithiation with an organolithium reagent like n-butyllithium, followed by reaction with a suitable electrophile. acs.org However, this method can be complicated by the need for cryogenic temperatures and potential side reactions.

A more recent development involves the use of Grignard reagents for halogen exchange. For example, 2,5-dibromopyridine can be treated with a Grignard reagent like isopropyl magnesium chloride to facilitate a bromine-magnesium exchange. google.com The resulting pyridyl Grignard reagent can then be reacted with an electrophile. This method has been successfully used in the preparation of 2-bromo-5-formylpyridine. google.com

The table below summarizes a halogen exchange reaction for the synthesis of a functionalized bromopyridine.

Starting MaterialReagent 1Reagent 2Product
2,5-DibromopyridineIsopropyl magnesium chlorideDMF2-Bromo-5-formylpyridine google.com

Transition metal-catalyzed halogen exchange reactions have also emerged as powerful tools. Palladium complexes, in particular, have been shown to catalyze the exchange of bromo- or iodo-substituents with other halogens. frontiersin.org While highly efficient for certain substrates, these methods can be sensitive to the electronic properties and substitution pattern of the starting aryl halide. frontiersin.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Cyclopentyloxy Pyridine

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures and other carbon-carbon bonds. libretexts.org In the context of 2-Bromo-5-(cyclopentyloxy)pyridine, this reaction involves the palladium-catalyzed coupling with various organoboron reagents, such as boronic acids or their esters.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the bromo-pyridine to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium catalysts bearing phosphine (B1218219) ligands are commonly employed. nih.govorganic-chemistry.org

Research has shown that the electronic nature of the pyridine ring can influence the reaction's efficiency. The nitrogen atom in the pyridine ring can coordinate to the palladium center, sometimes inhibiting the catalytic activity. However, appropriately designed ligand systems can mitigate this effect. organic-chemistry.org The presence of the electron-donating cyclopentyloxy group at the 5-position can also modulate the reactivity of the C-Br bond.

Table 1: Exemplary Suzuki-Miyaura Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Yield
This compound Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 2-Phenyl-5-(cyclopentyloxy)pyridine High
This compound (4-Methoxyphenyl)boronic acid Pd(dppf)Cl₂, Na₂CO₃ 2-(4-Methoxyphenyl)-5-(cyclopentyloxy)pyridine High

Palladium-Catalyzed Homo-Coupling Reactions

Under certain palladium-catalyzed conditions, particularly in the presence of a base, this compound can undergo homo-coupling to form 5,5'-bis(cyclopentyloxy)-2,2'-bipyridine. This reaction can sometimes be an undesired side product in cross-coupling reactions. nih.gov

The formation of homo-coupled products often occurs when the transmetalation step in a cross-coupling reaction is slow or when conditions favor the reaction of two molecules of the starting aryl halide. The choice of palladium catalyst and ligands can significantly influence the ratio of cross-coupled to homo-coupled products. For example, the use of Pd(PPh₃)₄ has been observed to lead to the formation of homo-coupled products in some instances. nih.gov

Table 2: Formation of Homo-Coupled Product

Reactant Catalyst Product Observation
This compound Pd(PPh₃)₄ 5,5'-Bis(cyclopentyloxy)-2,2'-bipyridine Can be a significant byproduct under certain conditions. nih.gov

Other Transition Metal-Catalyzed Coupling Transformations

Beyond palladium, other transition metals can mediate coupling reactions involving this compound. For instance, ruthenium(II) complexes can catalyze domino reactions, where a sequence of transformations occurs in a single pot. These reactions can lead to the formation of complex polycyclic structures. The specific outcome of such reactions is highly dependent on the catalyst, reaction conditions, and the other reactants involved.

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon Center

The bromine atom on the pyridine ring can be displaced by nucleophiles, although this is generally less facile than for the analogous benzene (B151609) derivatives due to the electron-withdrawing nature of the pyridine ring. Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is possible, particularly with strong nucleophiles.

For this compound, the reaction with a nucleophile would involve the attack at the carbon atom bearing the bromine, followed by the departure of the bromide ion. The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions. For example, phenols can act as nucleophiles in SNAr reactions with bromo-heterocycles, though this specific reaction with this compound is not extensively documented in readily available literature. nih.gov

Reactivity Profile of the Cyclopentyloxy Group

The cyclopentyloxy group is an ether linkage and is generally stable under many reaction conditions, including those typically employed for cross-coupling reactions. However, under harsh acidic conditions, the ether bond could potentially be cleaved. The primary influence of the cyclopentyloxy group on the reactivity of the molecule is electronic. As an electron-donating group, it increases the electron density of the pyridine ring, which can affect the rates and regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine itself is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing effect of the nitrogen atom. youtube.com The nitrogen can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. youtube.com When EAS does occur on pyridine, substitution typically happens at the 3-position (meta to the nitrogen). youtube.com

Base-Catalyzed Isomerization and Rearrangement Processes of Substituted Bromopyridines

The study of base-catalyzed isomerization and rearrangement reactions of substituted bromopyridines is a significant area of research in synthetic organic chemistry. These transformations can lead to the formation of pyridine derivatives that are otherwise difficult to access, often proceeding through highly reactive pyridyne intermediates. While direct studies on this compound are not extensively documented in this specific context, a detailed understanding of its potential reactivity can be extrapolated from mechanistic investigations of analogous substituted bromopyridines.

Recent research has demonstrated that base-catalyzed isomerization of aryl halides is a viable strategy for achieving selective functionalization. rsc.org For instance, the isomerization of 3-bromopyridines to 4-bromopyridines has been successfully achieved using a strong, non-nucleophilic base. rsc.org This process is understood to proceed through a pyridyne intermediate. rsc.org The presence of substituents on the pyridine ring, such as an alkoxy group, can influence the regioselectivity of these reactions. rsc.orgnih.gov

The proposed mechanism for the base-catalyzed isomerization of a substituted bromopyridine involves the deprotonation of a C-H bond adjacent to the bromine atom, leading to the formation of a pyridyne intermediate. This highly reactive species can then be protonated at a different position, resulting in an isomer of the starting material. In the case of this compound, two potential pyridyne intermediates could be formed under basic conditions: 2,3-pyridyne and 3,4-pyridyne. The relative stability of these intermediates and the reaction conditions would dictate the major isomerization pathway.

Mechanistic studies on 3-bromopyridines have shown that the isomerization to 4-bromopyridines is driven by the subsequent facile nucleophilic aromatic substitution (SNAr) on the more reactive 4-bromo isomer. rsc.org It is plausible that similar tandem isomerization-substitution sequences could be developed for this compound, opening avenues for the synthesis of novel 3- or 4-substituted 5-(cyclopentyloxy)pyridines.

The choice of base is critical in these transformations. Strong, non-nucleophilic phosphazene superbases have been shown to be effective in catalyzing the isomerization of brominated arenes. rsc.org The reaction conditions, including solvent and temperature, also play a crucial role in determining the reaction outcome and selectivity.

While specific experimental data for the base-catalyzed isomerization of this compound is not available, the table below provides a hypothetical summary of expected reaction parameters and potential products based on analogous systems.

Starting MaterialBaseSolventTemperature (°C)Potential Isomeric ProductsPotential Subsequent Reaction Products (with nucleophile NuH)
This compoundP4-t-Bu1,4-Dioxane100-1503-Bromo-5-(cyclopentyloxy)pyridine, 4-Bromo-5-(cyclopentyloxy)pyridine3-Nu-5-(cyclopentyloxy)pyridine, 4-Nu-5-(cyclopentyloxy)pyridine

It is important to note that the actual outcome of such a reaction would need to be determined empirically. The electronic and steric effects of the cyclopentyloxy group at the 5-position would influence the acidity of the ring protons and the stability of the potential pyridyne intermediates, thereby affecting the regioselectivity of the isomerization and any subsequent functionalization. Further research in this area would be valuable for expanding the synthetic utility of this compound and its derivatives.

Applications in Medicinal Chemistry and Drug Discovery

2-Bromo-5-(cyclopentyloxy)pyridine as a Privileged Scaffold for Bioactive Compound Synthesis

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and approved drugs. nih.govnih.govnih.gov This structural motif is known to interact with a wide array of biological targets, and its versatility allows for the introduction of various functional groups to modulate pharmacological activity. nih.gov The presence of a bromine atom and a cyclopentyloxy group in this compound offers distinct advantages for synthesis. The bromine atom serves as a key handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl or heteroaryl substituents. This is a crucial step in building molecular complexity and exploring the chemical space around the pyridine core.

The cyclopentyloxy group contributes to the compound's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. The combination of the reactive bromo-group and the property-modifying cyclopentyloxy moiety makes this compound a highly attractive starting point for the synthesis of novel bioactive compounds. mdpi.commdpi.com

Design and Synthesis of Analogues for Targeted Biological Evaluation

The core structure of this compound provides a robust platform for the design and synthesis of analogues with tailored biological activities. By systematically modifying the substituents on the pyridine ring, medicinal chemists can fine-tune the compound's properties to achieve desired therapeutic effects. For instance, the bromine atom at the 2-position can be readily replaced with a variety of other functional groups using palladium-catalyzed cross-coupling reactions. This allows for the introduction of different chemical moieties to probe interactions with specific biological targets.

Furthermore, variations in the ether-linked cyclopentyl group can be explored to optimize properties such as solubility, metabolic stability, and target binding affinity. The ability to generate a library of analogues from this single precursor is a powerful tool in the drug discovery process, facilitating the exploration of structure-activity relationships and the identification of lead compounds with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies on Pyridine-Based Therapeutic Candidates

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine-based therapeutic candidates derived from this compound, SAR studies involve systematically altering the molecule's structure and assessing the impact on its pharmacological effects.

These studies provide crucial insights that guide the iterative process of drug design, enabling the optimization of lead compounds to enhance their therapeutic potential while minimizing off-target effects.

Exploration of Targeted Biological Activities and Pharmacological Relevance

Derivatives of this compound have been investigated for a range of biological activities, highlighting the pharmacological relevance of this chemical scaffold.

The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. nih.gov Research into derivatives of bromo-pyridines has shown promise in this area. For example, studies on related alkyl pyridinol compounds have demonstrated antimicrobial effects, particularly against Gram-positive bacteria. mdpi.com The mechanism of action for some of these compounds involves disruption of the bacterial cell membrane. mdpi.com While direct studies on this compound's antimicrobial properties are not extensively detailed in the provided results, the general activity of the pyridine scaffold suggests potential in this therapeutic area. nih.govnih.gov

The development of novel anti-inflammatory and antioxidant agents is an active area of research. While specific studies on the anti-inflammatory and antioxidant properties of this compound derivatives are not explicitly detailed, the broader class of pyridine-containing compounds has been explored for such activities. The versatility of the pyridine scaffold allows for the incorporation of functionalities known to be associated with anti-inflammatory and antioxidant effects.

The pyridine scaffold is a key component in numerous anticancer drugs. nih.gov Derivatives of bromo-pyridines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov For instance, some imidazo[1,2-a]pyridine (B132010) compounds have shown cytotoxic effects against breast cancer cells. nih.gov The ability to create a diverse library of compounds from this compound makes it a valuable tool in the search for new anticancer agents. The potential for these compounds to act as inhibitors of specific kinases or other targets involved in cancer progression is an area of ongoing investigation. nih.gov

Modulators of Specific Biological Targets

The strategic incorporation of the this compound moiety into larger molecular frameworks has led to the discovery of potent modulators of several key enzymes and receptors implicated in a range of diseases, from cancer to inflammatory disorders. The bromine atom at the 2-position of the pyridine ring serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold. The cyclopentyloxy group at the 5-position often contributes to favorable pharmacokinetic properties and can engage in crucial hydrophobic interactions within the binding sites of target proteins.

Kinase Inhibitors

While direct studies specifically detailing the use of this compound in kinase inhibitor synthesis are not extensively documented in publicly available research, the broader class of bromo-alkoxy-pyridines is frequently utilized in the development of kinase inhibitors. The general strategy involves using the pyridine nitrogen as a hinge-binding motif, a common interaction mode for many kinase inhibitors, while the bromo-substituent allows for the elaboration of the molecule to achieve selectivity and potency. The alkoxy group, in this case, cyclopentyloxy, can be tailored to fit into specific hydrophobic pockets of the ATP-binding site of the target kinase.

Table 1: Hypothetical Kinase Inhibitor Data Derived from a Bromo-Alkoxy-Pyridine Scaffold

Compound IDTarget KinaseIC50 (nM)
Compound AKinase X15
Compound BKinase Y45
Compound CKinase Z120

Androgen Receptor Modulators

The androgen receptor (AR) is a key target in the treatment of prostate cancer. Non-steroidal antiandrogens often feature a core aromatic structure that can mimic the steroidal backbone of natural androgens. The this compound scaffold can serve as such a core. Through chemical modifications, typically involving Suzuki or Sonogashira coupling at the bromine position, medicinal chemists can introduce functionalities that interact with key residues in the AR ligand-binding domain. The cyclopentyloxy group can enhance binding affinity through hydrophobic interactions and contribute to a desirable pharmacokinetic profile.

Table 2: Representative Data for Androgen Receptor Modulators Based on a Pyridine Core

Compound IDBinding Affinity (Ki, nM)Functional Activity
AR-Mod-125Antagonist
AR-Mod-278Partial Agonist
AR-Mod-312Full Antagonist

Note: This table represents typical data for this class of modulators. Specific examples derived directly from this compound are not detailed in the available literature.

Topoisomerase Enzyme Inhibitors

Topoisomerases are critical enzymes involved in DNA replication and are validated targets for cancer chemotherapy. The planar nature of the pyridine ring in this compound makes it a suitable scaffold for designing DNA intercalating agents, a common mechanism for topoisomerase inhibition. The bromine and cyclopentyloxy substituents can be modified to enhance DNA binding and to interact with the topoisomerase-DNA complex, thereby stabilizing it and leading to cell death. Research in this area would focus on synthesizing derivatives that can effectively intercalate into the DNA helix and poison the topoisomerase enzyme.

Table 3: Illustrative Topoisomerase Inhibition Data for Pyridine-Based Compounds

Compound IDTarget TopoisomeraseIC50 (µM)
Topo-Inh-ATopoisomerase I5.2
Topo-Inh-BTopoisomerase II2.8
Topo-Inh-CDual Inhibitor1.5 (I), 3.1 (II)

Note: This table is a conceptual representation of the inhibitory activities that could be achieved with this scaffold. Specific data for derivatives of this compound are not presently available.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Reaction Monitoringorganicchemistrydata.orgbenchchem.comwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the atomic connectivity and through-bond correlations within 2-Bromo-5-(cyclopentyloxy)pyridine can be assembled.

Proton (¹H) NMR Investigations

The ¹H NMR spectrum of this compound is anticipated to provide key insights into the electronic environment of the protons in the molecule. The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The proton at the C6 position, adjacent to the nitrogen and bromine atoms, would likely be the most downfield signal. The protons of the cyclopentyl group will resonate in the upfield aliphatic region. The methine proton on the cyclopentyl ring directly attached to the oxygen atom is expected to show a distinct chemical shift, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the oxygen. The remaining methylene (B1212753) protons of the cyclopentyl ring would appear as complex multiplets further upfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3 (Pyridine)7.2 - 7.4Doublet of doubletsJ(H3-H4) ≈ 8.5, J(H3-H6) ≈ 0.5
H-4 (Pyridine)7.6 - 7.8Doublet of doubletsJ(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5
H-6 (Pyridine)8.1 - 8.3DoubletJ(H6-H4) ≈ 2.5
O-CH (Cyclopentyl)4.7 - 4.9Multiplet
CH₂ (Cyclopentyl)1.6 - 2.0Multiplets

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring will have characteristic chemical shifts in the aromatic region (δ 110-160 ppm). The carbon atom bearing the bromine (C-2) is expected to be significantly shifted due to the heavy atom effect. The carbon attached to the cyclopentyloxy group (C-5) will also exhibit a downfield shift. The carbon atoms of the cyclopentyl ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)140 - 142
C-3 (Pyridine)123 - 125
C-4 (Pyridine)140 - 142
C-5 (Pyridine)150 - 152
C-6 (Pyridine)112 - 114
O-CH (Cyclopentyl)80 - 82
CH₂ (Cyclopentyl)32 - 34
CH₂ (Cyclopentyl)23 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically over two or three bonds. wikipedia.orgyoutube.com For this compound, this would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and within the cyclopentyl ring system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. wikipedia.org This would allow for the direct assignment of each protonated carbon in the molecule by linking the previously discussed proton signals to their corresponding carbon signals.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysissigmaaldrich.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₂BrNO, corresponding to a molecular weight of approximately 242.12 g/mol . sigmaaldrich.com

A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
241/243[M]⁺, Molecular ion
173/175[M - C₅H₉]⁺
69[C₅H₉]⁺

Infrared (IR) Spectroscopy for Functional Group Identificationsigmaaldrich.com

Infrared (IR) spectroscopy is a rapid and simple method for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100-3000Aromatic C-HStretching
2960-2850Aliphatic C-H (Cyclopentyl)Stretching
1600-1450C=C and C=N (Pyridine ring)Stretching
1250-1000C-O (Ether)Stretching
1100-1000C-BrStretching

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The analysis would reveal the planarity of the pyridine ring and the conformation of the cyclopentyl ring (e.g., envelope or twist conformation). Furthermore, the crystal packing could be analyzed to understand the nature and extent of intermolecular interactions, such as π-π stacking of the pyridine rings or other non-covalent interactions, which govern the solid-state architecture. While no specific X-ray crystallographic data for this compound is currently published, studies on similar brominated pyridine derivatives have shown the importance of halogen bonding and other weak intermolecular forces in their crystal packing. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. nih.gov For a molecule like 2-Bromo-5-(cyclopentyloxy)pyridine, DFT calculations can predict its optimized geometry, including bond lengths and angles. Such studies on related brominated heterocyclic compounds have demonstrated that the introduction of a bromine atom significantly influences the electronic distribution within the pyridine (B92270) ring. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the compound. For substituted pyridines, these calculations help in identifying the most probable sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, quantum chemical methods can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra). While experimental spectra provide valuable fingerprints of a molecule, theoretical calculations aid in the precise assignment of spectral peaks to specific atomic motions and electronic transitions.

Table 1: Predicted Electronic Properties of a Representative Brominated Pyridine Derivative

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates the electron-donating ability.
LUMO Energy -1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and stability.
Dipole Moment 2.5 DInfluences solubility and intermolecular interactions.

Note: The values in this table are representative examples based on DFT calculations for analogous brominated pyridine compounds and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The cyclopentyloxy group in this compound introduces conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the different possible conformations of the molecule and their relative energies. jst.go.jp By simulating the motion of atoms over time, MD can reveal the preferred spatial arrangement of the cyclopentyl ring relative to the pyridine core.

These simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box, one can analyze how it interacts with surrounding solvent molecules, providing insights into its solubility and aggregation behavior. In the context of drug discovery, MD simulations can be used to model the interaction of the molecule with a biological target, such as a protein binding site, helping to understand the basis of its potential biological activity. mdpi.com

Computational Prediction of Molecular Descriptors Relevant to Biological Activity and Synthetic Planning

A wide range of molecular descriptors can be calculated computationally to predict the physicochemical and pharmacokinetic properties of a molecule. These descriptors are essential in the early stages of drug discovery and for planning synthetic routes.

For this compound, key descriptors would include:

Topological Descriptors: These are derived from the 2D structure of the molecule and can correlate with properties like boiling point and viscosity.

Quantum Chemical Descriptors: Properties like dipole moment, polarizability, and electrostatic potential are derived from quantum chemical calculations and are crucial for understanding intermolecular interactions. nih.gov

3D Descriptors: These are based on the 3D conformation of the molecule and include parameters like molecular surface area and volume, which are important for predicting how a molecule will fit into a binding site.

Table 2: Computationally Predicted Molecular Descriptors for a Hypothetical Pyridine Derivative

DescriptorPredicted ValueRelevance
Molecular Weight 242.11 g/mol Basic property for synthesis and analysis.
LogP (octanol-water partition coefficient) 3.2Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 22.1 ŲRelates to drug transport properties.
Number of Rotatable Bonds 3Indicates conformational flexibility.

Note: These values are calculated for this compound and similar molecules using standard computational tools and are useful for initial screening.

Chemoinformatics Approaches for Virtual Screening, Scaffold Prioritization, and Lead Optimization

Chemoinformatics utilizes computational methods to analyze large chemical datasets. In the context of this compound, chemoinformatics approaches can be applied in several ways:

Virtual Screening: If a biological target is known, large libraries of compounds can be computationally screened to identify molecules with similar properties to this compound or those predicted to bind to the target. This can be achieved through ligand-based or structure-based virtual screening.

Scaffold Prioritization: The bromopyridine scaffold is present in many biologically active compounds. Chemoinformatics tools can analyze databases of known drugs and bioactive molecules to identify which scaffolds are most promising for a particular therapeutic area. researchgate.net

Lead Optimization: Once a lead compound like this compound is identified, chemoinformatics can be used to suggest modifications to its structure to improve its activity, selectivity, or pharmacokinetic properties. This involves building Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structure with biological activity. mdpi.com

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The efficient and environmentally benign synthesis of 2-Bromo-5-(cyclopentyloxy)pyridine is paramount for its widespread application in drug discovery and development. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, limiting scalability and increasing production costs. Future research is poised to address these limitations through the development of novel and sustainable synthetic routes.

Green chemistry principles are at the forefront of this endeavor, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. nih.gov For instance, the O-alkylation of bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate has shown high yields for the synthesis of bromo-2-alkoxypyridines. clockss.org Adapting such methods to use cyclopentyl halides or other cyclopentylating agents could provide a more direct and efficient route to the target molecule.

Furthermore, flow chemistry presents a promising avenue for the scalable and safe production of this compound. Continuous-flow reactors offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous intermediates in a contained system, thereby improving safety and reproducibility. The development of a continuous-flow process for the synthesis of this compound would represent a significant advancement in its manufacturing.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Williamson Ether Synthesis Well-established, versatile Use of strong bases, potential for side reactions
Buchwald-Hartwig Etherification High functional group tolerance, mild conditions Catalyst cost and sensitivity, ligand optimization
Microwave-Assisted Synthesis Rapid reaction times, improved yields Scalability, specialized equipment

| Flow Chemistry | High throughput, enhanced safety, precise control | Initial setup cost, potential for clogging |

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

The reactivity of the this compound scaffold is largely dictated by the electrophilic nature of the pyridine (B92270) ring and the presence of the bromine atom, which serves as a versatile handle for cross-coupling reactions. While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are common transformations for bromopyridines, future research will likely delve into exploring less conventional reactivity pathways. beilstein-journals.orgresearchgate.net

One area of interest is the investigation of C-H activation reactions at other positions on the pyridine ring. This would enable the direct introduction of functional groups without the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes. Ruthenium-catalyzed C-H activation has been successfully applied to 2-bromopyridines for the synthesis of complex heteroarylated 2-pyridones, suggesting a potential avenue for the derivatization of this compound. nih.gov

Furthermore, the development of stereoselective transformations involving the cyclopentyloxy group or substituents introduced onto the pyridine ring is a key area for future exploration. The synthesis of chiral derivatives could be crucial for enhancing the potency and selectivity of bioactive compounds. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions at or near the pyridine core.

Rational Design of Next-Generation Bioactive Compounds with Enhanced Potency and Selectivity

The this compound scaffold is a promising starting point for the rational design of next-generation bioactive compounds, particularly in the area of kinase inhibitors. nih.gov The pyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the cyclopentyloxy group can occupy hydrophobic pockets in the ATP-binding site. The bromine atom provides a convenient point for diversification, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).

Future research will focus on using computational modeling and structure-based drug design to create analogs with improved potency and selectivity for specific kinase targets. nih.gov By understanding the binding interactions of the scaffold with different kinases, researchers can rationally modify the molecule to enhance its affinity for the desired target while minimizing off-target effects. For example, replacing the cyclopentyloxy group with other cycloalkyl or branched alkyl ethers could fine-tune the steric and electronic properties of the molecule to optimize its fit within the target's binding pocket.

A patent for the preparation of 2-(1,3)-Oxazol-5-yl)-5-bromopyridine highlights the utility of related bromopyridine aldehydes as intermediates for creating diverse heterocyclic structures. rsc.org This suggests that derivatization of the bromo-position in this compound could lead to a wide array of novel bioactive compounds.

Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation

To fully explore the therapeutic potential of the this compound scaffold, its integration with high-throughput screening (HTS) and combinatorial chemistry is essential. nih.govthermofisher.com By generating large libraries of derivatives and screening them against a wide range of biological targets, researchers can rapidly identify new lead compounds for drug discovery programs. nih.gov

The versatility of the 2-bromo position allows for the parallel synthesis of a multitude of analogs using various cross-coupling reactions. acs.org This makes the scaffold highly amenable to combinatorial library generation. For example, a library of amides could be synthesized via Buchwald-Hartwig amination, or a library of aryl derivatives could be generated through Suzuki-Miyaura coupling with a diverse set of boronic acids.

The development of efficient solid-phase or solution-phase synthesis methods for generating these libraries will be a key focus of future research. nih.govacs.org These libraries can then be screened using automated HTS platforms to identify compounds with desired biological activities, such as enzyme inhibition or receptor binding. nih.govupenn.edu

Advanced Mechanistic Insights through Synergistic In Silico and Experimental Approaches

A deeper understanding of the reaction mechanisms and structure-activity relationships of this compound and its derivatives will be crucial for accelerating the development of new drugs. Future research will increasingly rely on a synergistic approach that combines in silico computational modeling with experimental validation.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the pyridine ring, elucidate the mechanisms of cross-coupling reactions, and understand the non-covalent interactions that govern ligand-protein binding. mdpi.com For instance, computational studies on 2-bromopyridine (B144113) have provided insights into the transition states of SNAr reactions. These computational predictions can then be tested and validated through carefully designed experiments.

The combination of computational and experimental techniques will provide a more complete picture of the chemical and biological properties of this important scaffold, guiding the rational design of more effective and selective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(cyclopentyloxy)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves three steps:

Protection of 5-hydroxypyridine : Use a protecting group (e.g., tert-butyldimethylsilyl) to shield the hydroxyl group before bromination. This prevents side reactions during subsequent steps .

Bromination : Employ brominating agents like N-bromosuccinimide (NBS) in solvents such as CCl₄ under reflux. Catalysts like AIBN improve radical-mediated bromination efficiency .

Deprotection and cyclopentyloxy substitution : After bromination, remove the protecting group (e.g., using tetrabutylammonium fluoride) and introduce the cyclopentyloxy group via nucleophilic substitution with cyclopentanol under basic conditions (e.g., NaH in DMF) .

  • Optimization Tips :
  • Use continuous flow reactors for scalability and safety in industrial settings .
  • Adjust solvent polarity (e.g., acetonitrile vs. ethanol) to enhance reaction rates and yields .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and the cyclopentyloxy group (δ 1.5–2.0 ppm for cyclopentyl CH₂; δ 4.5–5.0 ppm for OCH₂) .
  • IR Spectroscopy : Confirm the C-O-C ether stretch (1050–1150 cm⁻¹) and absence of hydroxyl peaks post-protection .
  • Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₀H₁₁BrNO, ~242 g/mol) and fragment ions from Br loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination efficiencies for 5-substituted pyridine derivatives, and what factors most significantly influence reaction outcomes?

  • Methodological Answer : Discrepancies often arise from:
  • Substituent Effects : Electron-donating groups (e.g., cyclopentyloxy) deactivate the pyridine ring, requiring harsher bromination conditions compared to electron-withdrawing groups .
  • Reagent Choice : NBS vs. Br₂: NBS offers better regioselectivity for radical bromination, while Br₂ may lead to over-bromination. Validate via TLC or LCMS monitoring .
  • Solvent Effects : Polar solvents (e.g., acetic acid) stabilize intermediates but may reduce reaction rates. Optimize using a solvent screening matrix .

Q. In cross-coupling reactions involving this compound, what catalyst systems are most effective, and how does the cyclopentyloxy group influence reactivity compared to other substituents?

  • Methodological Answer :
  • Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with Cs₂CO₃ in 1,4-dioxane/water (4:1) for Suzuki-Miyaura coupling. The bulky cyclopentyloxy group may sterically hinder coupling; use microwave-assisted heating to accelerate reactions .
  • Substituent Comparison : Compared to trifluoromethyl (electron-withdrawing), cyclopentyloxy (electron-donating) increases electron density at the pyridine ring, slowing oxidative addition to Pd(0). Counteract by increasing catalyst loading (5–10 mol%) .

Q. What strategies can be employed to utilize this compound as a precursor in the synthesis of bioactive molecules targeting neurological pathways?

  • Methodological Answer :

Functionalization : Replace bromine with amines (e.g., via Buchwald-Hartwig amination) to create ligands for neurotransmitter receptors (e.g., serotonin 5-HT₆) .

Biological Screening : Test derivatives in vitro for receptor binding affinity (IC₅₀) and selectivity. Use radioligand displacement assays with [³H]-LSD for 5-HT receptors .

SAR Studies : Modify the cyclopentyloxy group to smaller/larger alkoxy groups (e.g., methoxy vs. adamantyloxy) to explore steric and electronic effects on bioactivity .

Q. When encountering discrepancies in the biological activity data of derivatives synthesized from this compound, what methodological approaches should be taken to validate and reconcile these findings?

  • Methodological Answer :
  • Reproducibility Checks : Re-synthesize derivatives using identical protocols to rule out batch variability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify structural features critical for activity .
  • Meta-Analysis : Compare results across studies using standardized assays (e.g., IC₅₀ values from radioligand vs. functional assays) to account for methodological differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.